molecular formula C7H6ClF4N B6159041 1-(2,3,4,5-tetrafluorophenyl)methanamine hydrochloride CAS No. 1256081-91-0

1-(2,3,4,5-tetrafluorophenyl)methanamine hydrochloride

Cat. No.: B6159041
CAS No.: 1256081-91-0
M. Wt: 215.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3,4,5-tetrafluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H5F4N·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with four fluorine atoms at the 2, 3, 4, and 5 positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4,5-tetrafluorophenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The process begins with the commercially available 2,3,4,5-tetrafluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4,5-tetrafluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenylmethanamines.

Scientific Research Applications

1-(2,3,4,5-tetrafluorophenyl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3,4,5-tetrafluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3,4,5-tetrafluorophenyl)ethanamine hydrochloride
  • 1-(2,3,4,5-tetrafluorophenyl)propanamine hydrochloride
  • 1-(2,3,4,5-tetrafluorophenyl)butanamine hydrochloride

Uniqueness

1-(2,3,4,5-tetrafluorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of four fluorine atoms enhances its stability and reactivity compared to other similar compounds with fewer or different substituents.

Properties

CAS No.

1256081-91-0

Molecular Formula

C7H6ClF4N

Molecular Weight

215.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.